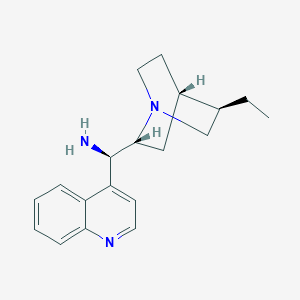
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is a complex organic compound that features a quinuclidine moiety linked to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of Grignard reagents for the formation of the quinuclidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of cellular processes .
Medicine
Medically, the compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinuclidine moiety allows it to bind to acetylcholine receptors, while the quinoline ring can interact with DNA and other nucleic acids . These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline ring.
Cinchonine: Another antimalarial compound with a similar structure.
Camptothecin: An anticancer agent with a quinoline moiety.
Uniqueness
What sets ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine apart from these similar compounds is its unique combination of the quinuclidine and quinoline structures. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C19H25N3 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18+,19+/m0/s1 |
InChI-Schlüssel |
FICGKKWNGWEQKW-YXUGBTPSSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


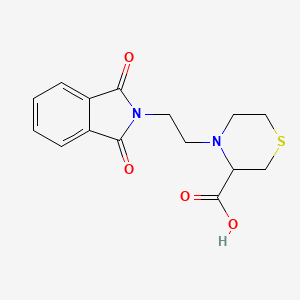
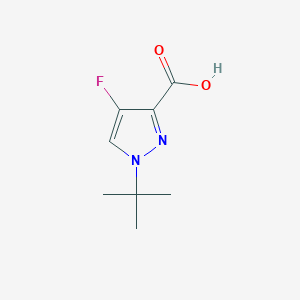
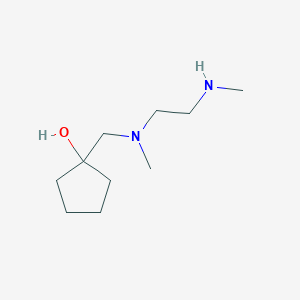
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
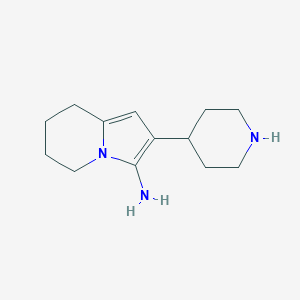
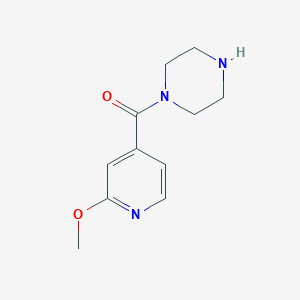
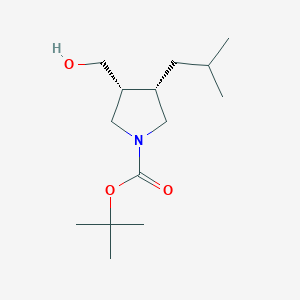

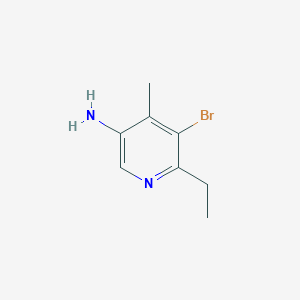

![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)

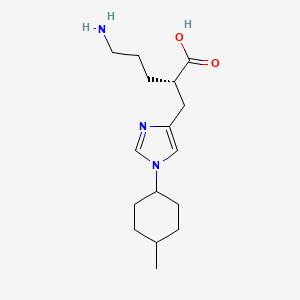
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
